methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-2-5-6(10)3-11-4-8(5)12-7/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGVGEOVGDOBKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NC=C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653294 | |
| Record name | Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870235-32-8 | |
| Record name | Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Anticancer Activity
Research indicates that methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is effective in synthesizing derivatives that exhibit potent activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. In vitro studies have shown that derivatives synthesized from this compound can inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis, highlighting its potential as an anticancer agent.
Antidiabetic Properties
This compound has also been investigated for its antidiabetic effects. Studies demonstrate that derivatives can stimulate glucose uptake in muscle and fat cells, potentially offering therapeutic benefits for conditions like type 2 diabetes. The presence of specific substituents on the pyrrolo-pyridine scaffold significantly influences their insulin-sensitizing activity .
Antimycobacterial Activity
This compound derivatives have shown promising results as inhibitors of Mycobacterium tuberculosis. The compounds were evaluated for their minimum inhibitory concentration (MIC) against this pathogen, with certain derivatives exhibiting strong activity, indicating their potential for developing new tuberculosis treatments .
Neuroprotective Effects
Some studies suggest that pyrrolo-pyridine derivatives can have neuroprotective effects, potentially useful in treating neurodegenerative disorders. The specific mechanisms and efficacy are areas of ongoing research, but preliminary findings indicate beneficial impacts on neuronal health and function .
Case Studies
Mechanism of Action
The mechanism by which methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, it may inhibit certain enzymes or receptors involved in cell proliferation and apoptosis. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Weight : 279.07 g/mol
- Appearance : Pale yellow solid
- Storage : Requires sealed refrigeration to maintain stability .
Comparison with Similar Compounds
Structural analogs of methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate vary in substituents, ester groups, and ring systems, impacting reactivity, solubility, and biological applications. Below is a comparative analysis:
Key Observations:
Substituent Effects :
- Bromine vs. Chlorine : Bromine at position 4 (target compound) enhances electrophilicity for cross-coupling reactions compared to chlorine analogs .
- Ester Groups : Methyl esters (e.g., target compound) offer higher volatility for HPLC analysis, while ethyl esters improve solubility in organic solvents .
Ring System Variations :
- Pyrrolo[2,3-c]pyridine (target compound) vs. pyrrolo[2,3-b]pyridine (e.g., methyl 4-chloro derivative): The position of the nitrogen atom alters electronic properties, affecting binding affinity in kinase inhibitors .
Functional Group Interconversion :
- Carboxylic acid derivatives (e.g., CAS 1252572-24-9) are direct precursors for amide bond formation, whereas esters like the target compound are optimized for storage and handling .
Synthetic Yields :
- The target compound’s 49% yield is moderate compared to ethyl 5-methoxy analogs (85% yield), likely due to bromine’s steric hindrance during cyclization .
Biological Activity
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, highlighting its mechanism of action, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H7BrN2O2
- Molecular Weight : 255.071 g/mol
- CAS Number : 870235-32-8
The compound features a bromine atom at the 4-position of the pyrrole ring, which significantly influences its chemical reactivity and biological activity. Its unique pyrrolo-pyridine structure allows for various interactions within biological systems, making it a candidate for further pharmacological exploration.
This compound has been primarily studied for its inhibitory effects on fibroblast growth factor receptors (FGFRs). FGFRs are critical in cellular processes such as proliferation, migration, and survival, and their aberrant activation is implicated in various cancers.
Inhibition of FGFRs
Research indicates that derivatives of this compound exhibit potent activities against FGFR1, FGFR2, and FGFR3. For instance:
- Compound 4h (a derivative) showed IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3 in vitro studies. This compound also inhibited the proliferation of breast cancer cells (4T1 line) and induced apoptosis .
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antitumor Activity | Inhibits proliferation and induces apoptosis in cancer cell lines. |
| FGFR Inhibition | Potent inhibition of FGFR signaling pathways linked to tumor growth. |
| Cell Migration and Invasion | Reduces migration and invasion capabilities of cancer cells. |
Case Studies
- In Vitro Studies on Breast Cancer Cells
- Synthesis and Derivative Development
Research Findings
Recent studies have focused on the design and synthesis of new derivatives based on this compound. These derivatives are being evaluated for their efficacy against different cancer types by targeting FGFR pathways.
Summary of Findings
- Potency Against Cancer : The compound's derivatives have shown promising results in preclinical models for inhibiting tumor growth.
- Structural Uniqueness : The specific arrangement of functional groups in this compound contributes to its distinct biological activity compared to other pyridine derivatives .
Preparation Methods
Bromination of Pyrrolo[2,3-c]pyridine Derivatives
The core step involves selective bromination at the 4-position of the pyrrolo[2,3-c]pyridine scaffold. Literature and patent sources indicate that bromination is typically achieved using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions:
- Reaction Conditions:
- Solvent: Dichloromethane (DCM) or chloroform
- Temperature: Low temperature (0°C to 25°C) to prevent over-bromination
- Reagents: NBS (1.2 equivalents) or bromine (Br₂) with catalytic radical initiators like AIBN or benzoyl peroxide to promote selective substitution
Esterification to Form the Carboxylate
Post-bromination, the introduction of the methyl ester group at position 2 is achieved through esterification:
- Methodology:
- Starting from the corresponding carboxylic acid or directly from the brominated intermediate
- Using methylating agents such as methyl iodide (MeI) or dimethyl sulfate in the presence of a base (e.g., potassium carbonate)
- Alternatively, esterification via Fischer method with methanol and acid catalysis (e.g., sulfuric acid) under reflux
Alternative Routes via Cross-Coupling
Research indicates that cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce various aryl groups at the 4-position, followed by halogenation to install bromine selectively. This approach allows for structural diversification and optimization of biological activity.
Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Bromination | NBS (1.2 equiv), radical initiator | DCM or chloroform | 0°C to 25°C | Controlled addition of NBS to avoid polybromination |
| Esterification | Methyl iodide or methanol + acid catalyst | Methanol or DCM | Reflux (60-80°C) | Ensures high yield and purity of methyl ester |
| Cross-coupling | Arylboronic acids, Pd catalyst | Toluene/water or dioxane | 80°C | Requires inert atmosphere and base (K₂CO₃) |
Research Findings on Reaction Optimization
- Temperature Control: Maintaining low temperatures during bromination minimizes over-bromination and side reactions, as demonstrated in patent WO2006063167A1, where reaction parameters were optimized for selectivity.
- Reagent Stoichiometry: Slight excess of NBS (1.2–1.3 equivalents) enhances regioselectivity towards the 4-position.
- Catalyst Selection: Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective in subsequent coupling steps, facilitating high-yield transformations.
Notable Research and Patent Data
Patent WO2006063167A1
This patent describes the synthesis of pyrrolo[2,3-b]pyridines, including bromination and subsequent functionalization. The process involves:
- Bromination of pyrrolo[2,3-b]pyridine derivatives with NBS at low temperature
- Use of organic solvents like DCM
- Purification via filtration and recrystallization
Patents and Literature on Ester Formation
- The esterification step often employs methyl iodide in the presence of potassium carbonate, providing high yields of methyl esters with minimal by-products.
- Alternative methods include direct methylation of the carboxylic acid using diazomethane, although this requires careful handling due to toxicity.
Cross-Coupling and Functionalization
- Suzuki coupling reactions, as detailed in the literature, allow for the introduction of diverse aryl groups at the 4-position, which can be followed by selective bromination to yield the target compound.
Industrial and Large-Scale Synthesis Considerations
- Reaction Safety: Bromination reactions necessitate careful control of temperature and reagent addition to prevent runaway reactions.
- Environmental Impact: Use of environmentally benign solvents and recycling of catalysts are emphasized in industrial protocols.
- Yield Optimization: Reaction parameters such as temperature, reagent stoichiometry, and purification methods are optimized to maximize yield and purity, as demonstrated in patent WO2006063167A1.
Summary of Preparation Methodology
Q & A
Q. What are the typical synthetic routes for methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate?
The compound is synthesized via bromination of the pyrrolo[2,3-c]pyridine core followed by esterification. A common approach involves:
- Bromination : Using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) to introduce bromine at the 4-position .
- Esterification : Reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) to form the carboxylate ester . Characterization typically includes / NMR, ESI-MS, and HPLC to confirm purity (>95%) and structure .
Q. What characterization techniques are critical for confirming the structure of this compound?
Key methods include:
- Spectroscopy : NMR (to verify aromatic proton environments) and NMR (to confirm ester carbonyl and bromine-substituted carbons).
- Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (CHBrNO; MW 255.07 g/mol) .
- Chromatography : HPLC with UV detection (λ ~250–300 nm) to assess purity (>95%) .
Q. How is this compound utilized as a building block in medicinal chemistry?
The bromine atom at the 4-position serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the introduction of aryl, heteroaryl, or alkyl groups. The ester group allows further hydrolysis to carboxylic acids or conversion to amides . It is frequently used in kinase inhibitor synthesis and targeted cancer therapies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the bromination step?
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
- Temperature control : Bromination at 0°C minimizes side reactions (e.g., di-bromination) .
- Catalyst use : Lewis acids like FeCl may improve regioselectivity . Yields >70% are achievable with rigorous exclusion of moisture .
Q. What strategies address regioselectivity challenges during functionalization?
Regiochemical outcomes depend on:
- Directing groups : Electron-withdrawing substituents (e.g., ester) direct electrophilic substitution to specific positions .
- Protecting groups : Temporary protection of reactive sites (e.g., NH with Boc) prevents undesired side reactions . Computational modeling (DFT) can predict reactive sites to guide synthetic planning .
Q. How are structure-activity relationships (SAR) studied for derivatives of this compound?
SAR studies involve:
- Functional group variation : Systematic modification of the bromine or ester group to assess biological activity (e.g., IC values in kinase assays) .
- Biological testing : In vitro screening against cancer cell lines (e.g., MCF-7, HCT-116) to correlate substituent effects with potency .
- Docking studies : Molecular docking into kinase active sites (e.g., EGFR, BRAF) to rationalize activity trends .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Steps include:
- Repetition : Re-isolate the compound to exclude impurities.
- 2D NMR : Use COSY or HSQC to assign ambiguous peaks and verify connectivity .
- Alternative techniques : X-ray crystallography (if crystalline) or IR spectroscopy to confirm functional groups .
Q. What computational methods are used to predict reactivity or binding affinity?
- DFT calculations : To model reaction pathways (e.g., bromination transition states) .
- Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with kinases) to prioritize synthetic targets .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties early in design .
Q. How can low yields in cross-coupling reactions (e.g., Suzuki) be troubleshooted?
Common fixes:
- Catalyst screening : Test Pd(PPh), PdCl(dppf), or XPhos-Pd-G3 for improved activity .
- Base optimization : Use CsCO or KPO to enhance transmetallation .
- Degassing : Remove oxygen from solvents to prevent catalyst deactivation .
Q. What are the methodological considerations for ester-to-amide transformations?
Steps include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
